3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
Descripción
This compound belongs to the chromenone family, characterized by a 4-oxo-4H-chromen core. Its structure includes a benzothiazole moiety at position 3 and a 3-methoxybenzoate ester at position 6. The benzothiazole group is known for enhancing electronic conjugation and bioactivity in medicinal chemistry, while the 3-methoxybenzoate ester contributes to solubility and metabolic stability.
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5S/c1-28-15-6-4-5-14(11-15)24(27)30-16-9-10-17-20(12-16)29-13-18(22(17)26)23-25-19-7-2-3-8-21(19)31-23/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTLQJOTJPDECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent biological activities against a variety of targets. For instance, some benzothiazole derivatives have shown significant activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects. For example, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Actividad Biológica
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that incorporates structural features from benzothiazole, chromone, and benzoate moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a benzo[d]thiazole moiety and a methoxybenzoate functional group. This unique combination of heterocyclic rings contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate exhibit significant antimicrobial properties. Preliminary studies suggest that these compounds can act selectively against Gram-positive bacteria such as Bacillus subtilis and have antifungal activity against pathogens like Candida albicans.
| Compound | Target Organism | Activity | MIC (µg/mL) |
|---|---|---|---|
| 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate | Bacillus subtilis | Antibacterial | TBD |
| 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate | Candida albicans | Antifungal | TBD |
Anticancer Activity
The compound has shown promising results in various studies related to anticancer activity. It has been demonstrated to exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells. The structure–activity relationship (SAR) analysis indicates that modifications in the benzothiazole or chromone moieties can significantly influence the anticancer efficacy.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxicity of several derivatives of benzothiazole and chromone, it was found that the presence of electron-donating groups significantly enhanced the activity against cancer cell lines. The most active derivative exhibited an IC50 value of approximately 10 µM against MCF-7 cells.
The proposed mechanism of action for 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death in cancer cells. The benzothiazole moiety enhances interaction with various biological targets, thereby improving the overall efficacy of the compound.
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The following table compares key structural features and computed physicochemical properties of the target compound and its analogs:
Key Observations:
Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~4.8) is lower than the cinnamate analog (5.2) and the 2-chlorobenzoate derivative (6.1) , suggesting reduced membrane permeability compared to bulkier ester groups. Replacement of the ester with a hydroxyl group (as in C16H9NO3S) decreases lipophilicity (XLogP3 = 3.1) , likely improving aqueous solubility.
Steric and Electronic Effects: The 3-methoxybenzoate group in the target compound provides moderate steric bulk compared to the cinnamate (larger aromatic system) and 2-chlorobenzoate (electron-withdrawing Cl) .
Polar Surface Area (TPSA):
- All ester derivatives share similar TPSA values (~61.8 Ų), indicating comparable solubility profiles. The hydroxylated analog (66.4 Ų) has higher polarity, favoring solubility but limiting blood-brain barrier penetration .
Pharmacological Implications (Inferred from Analogs)
- Benzothiazole Derivatives: The benzothiazole group is associated with anticancer, antimicrobial, and anti-inflammatory activities. Its planar structure facilitates intercalation with DNA or enzyme active sites .
- Ester vs. Hydroxyl Groups: The 3-methoxybenzoate ester in the target compound may enhance metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
